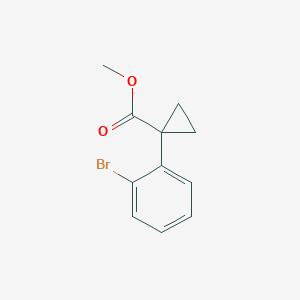
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. However, its potential applications in scientific research have gained significant attention in recent years.
Mécanisme D'action
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine acts as an agonist of alpha-2 adrenoceptors, which are primarily located in the central nervous system. By binding to these receptors, this compound reduces sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. Additionally, this compound has been found to modulate the release of neurotransmitters such as norepinephrine and dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce plasma glucose levels, and improve lipid profiles. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, this compound has been shown to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has a short half-life, which can make dosing challenging. Additionally, this compound can have off-target effects, which may complicate data interpretation.
Orientations Futures
Several future directions for 5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine research are currently being explored. One potential area of research is the use of this compound as a neuroprotective agent in traumatic brain injury and stroke. Additionally, this compound is being studied for its potential use in the treatment of opioid withdrawal symptoms. Furthermore, this compound is being investigated as a potential therapy for various psychiatric disorders, including depression and anxiety disorders.
Conclusion:
In conclusion, this compound is a medication with significant potential applications in scientific research. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive research tool for various fields of study. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base or the reaction of 4-chlorobenzylamine with imidazole in the presence of a dehydrating agent. The yield and purity of this compound can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
5-(4-Chloro-phenyl)-1-methyl-1H-imidazol-2-ylamine has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to reduce inflammation and oxidative stress, which are common factors in many diseases. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-9(6-13-10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMGQNIXYVJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2625215.png)
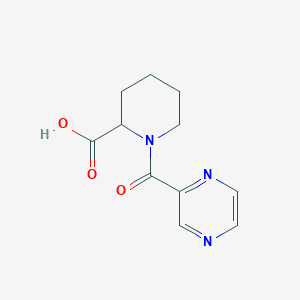
![ethyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2625219.png)
![Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B2625222.png)
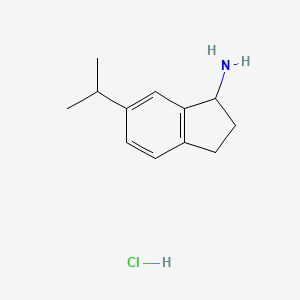
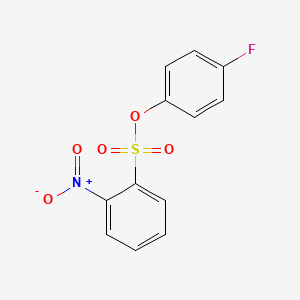
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2625225.png)
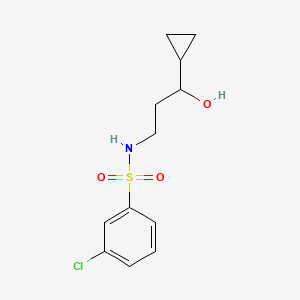
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)
